![molecular formula C60H106N18O11 B12380253 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide is a complex peptide derivative. This compound is characterized by its multiple amino acid residues and long aliphatic chain, making it a significant molecule in biochemical research and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each incorporating specific amino acids through peptide bond formation. The general synthetic route includes:
Solid-phase peptide synthesis (SPPS): This method is commonly used for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling Reagents: Common reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Deprotection Steps: Protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) are removed using piperidine to expose the amino group for subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process includes:
Automated Peptide Synthesizers: These machines automate the repetitive steps of SPPS, increasing efficiency and consistency.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.
Reduction: Reduction reactions can target specific functional groups, such as disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can modify the side chains of amino acid residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT) are common reducing agents.
Nucleophiles: Amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism involves:
Binding to Active Sites: The peptide can bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction Pathways: It may influence cellular signaling pathways by interacting with receptors on the cell surface.
相似化合物的比较
Similar Compounds
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(dodecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of a tetradecanoyl group, which may impart unique biological activities and properties compared to similar peptides with different acyl chains.
属性
分子式 |
C60H106N18O11 |
|---|---|
分子量 |
1255.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C60H106N18O11/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(80)73-47(36-41-24-17-16-18-25-41)57(88)72-40(5)53(84)75-44(27-22-33-68-59(64)65)56(87)76-43(26-20-21-32-61)54(85)70-37-50(81)71-39(4)52(83)78-46(35-38(2)3)58(89)77-45(28-23-34-69-60(66)67)55(86)74-42(51(63)82)30-31-48(62)79/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,79)(H2,63,82)(H,70,85)(H,71,81)(H,72,88)(H,73,80)(H,74,86)(H,75,84)(H,76,87)(H,77,89)(H,78,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI 键 |
STESQPYMAYAROZ-YWLUFSBHSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


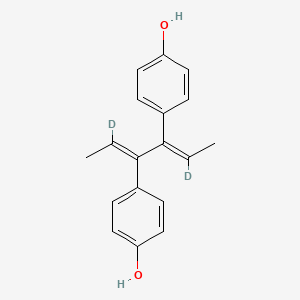
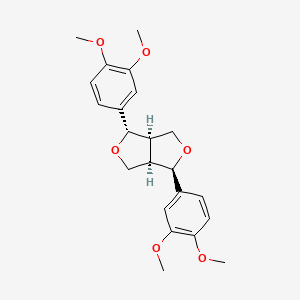


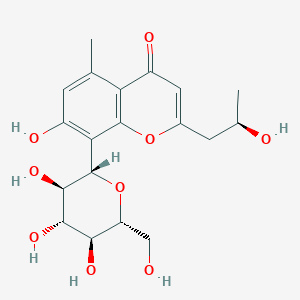


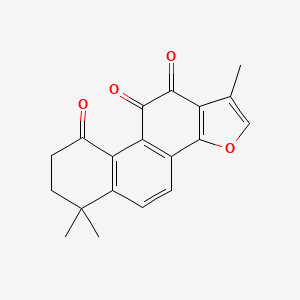
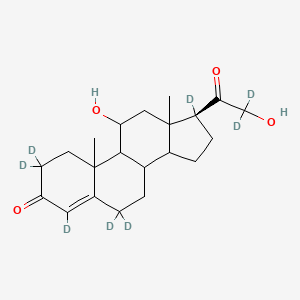
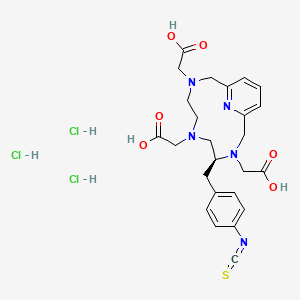
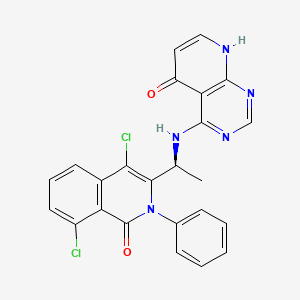
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)


